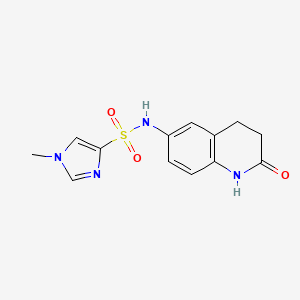

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonamide group, and a tetrahydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Introduction of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group of the tetrahydroquinoline with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Reduction Reactions

The sulfonamide group (-SO₂NH-) undergoes selective reduction under catalytic hydrogenation conditions.

Key Reaction:

SulfonamideEthanol, RTH2/Pd-CAmine derivative

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Palladium on carbon | Ethanol, room temperature | 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-amine | Selective reduction of sulfonamide to amine |

The tetrahydroquinoline ring remains intact during this process, preserving the 2-oxo functionality.

Oxidation Reactions

The imidazole and tetrahydroquinoline moieties are susceptible to oxidation.

a) Imidazole Ring Oxidation

Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the imidazole sulfur or nitrogen centers:

ImidazolemCPBA, CH2Cl2Sulfone or N-oxide derivatives

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | Dichloromethane, 0–25°C | Sulfone or N-oxide derivatives |

b) Tetrahydroquinoline Ring Oxidation

Strong oxidants like KMnO₄ convert the tetrahydroquinoline 2-oxo group into a carboxylic acid:

TetrahydroquinolineKMnO4,H2OQuinoline-6-carboxylic acid derivative

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous acidic medium | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the quinoline and imidazole rings.

a) Sulfonamide Nitrogen Alkylation

The sulfonamide nitrogen reacts with alkyl halides:

R-X+SulfonamideBaseN-alkylated sulfonamide

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-methylated derivative |

b) Aromatic Halogenation

Bromination occurs at the tetrahydroquinoline C-7 position:

Br2,FeBr3→7-Bromo derivative

| Reagent | Conditions | Position |

|---|---|---|

| Br₂/FeBr₃ | CHCl₃, 50°C | C-7 |

a) Acidic Hydrolysis

Concentrated HCl cleaves the sulfonamide bond:

SulfonamideHCl, Δ1H-imidazole-4-sulfonic acid + 1-methyl-2-oxo-tetrahydroquinolin-6-amine

| Conditions | Products |

|---|---|

| 6M HCl, reflux | Sulfonic acid and amine fragments |

b) Basic Hydrolysis

NaOH mediates cleavage under milder conditions:

SulfonamideNaOH, H2OSulfonate salt + amine

| Conditions | Products |

|---|---|

| 2M NaOH, 80°C | Sodium sulfonate and free amine |

Cross-Coupling Reactions

The imidazole ring participates in Pd-catalyzed couplings:

Suzuki-Miyaura Coupling:

Imidazole-Br+Arylboronic acidPd(PPh3)4Aryl-substituted imidazole

| Catalyst | Conditions | Product |

|---|---|---|

| Pd(PPh₃)₄ | DME, Na₂CO₃ | Biaryl derivatives |

Mechanistic Insights

-

Reduction: The sulfonamide group is reduced via a heterogeneous catalytic pathway, likely involving adsorption on Pd surfaces.

-

Oxidation: mCPBA oxidizes sulfur via a two-electron transfer mechanism, while KMnO₄ dehydrogenates the tetrahydroquinoline ring .

-

Substitution: EAS at C-7 is directed by the electron-donating 2-oxo group.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications for drug development.

科学的研究の応用

Antimicrobial Activity

Research has indicated that derivatives of sulfonamides exhibit potent antimicrobial properties. Studies have shown that compounds similar to 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide demonstrate efficacy against various bacterial strains and fungi. For instance:

- Antitubercular Activity : Compounds derived from similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo models .

Anticancer Potential

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Research highlights include:

- Cytotoxic Effects : Several studies have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines such as breast and colon cancer cells. The mechanism often involves apoptosis induction in cancer cells .

- Inhibitory Action on Tumor Growth : The compound's ability to inhibit key enzymes involved in cancer metabolism has been noted, suggesting its potential as a therapeutic agent .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of sulfonamide derivatives have revealed their potential in treating neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Compounds similar to this compound have been shown to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .

Case Studies and Research Findings

作用機序

The mechanism of action of 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Similar Compounds

- 2-amino-1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentane-1-carboxamide

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

- 4-ethoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Uniqueness

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

生物活性

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 358.43 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with imidazole and tetrahydroquinoline moieties exhibit a variety of pharmacological activities. The biological activity of this compound can be summarized as follows:

Anticancer Activity

Studies have shown that imidazole derivatives can inhibit tumor growth by affecting various cellular processes such as apoptosis and cell cycle regulation.

Key Findings:

- Inhibition of Cell Proliferation : The compound demonstrated significant antiproliferative effects against cancer cell lines with IC50 values ranging from 0.5 to 10 µM depending on the specific cell line tested .

- Mechanism of Action : It is believed that the compound interferes with tubulin polymerization, a critical process in cell division. This was evidenced by fluorescence-based assays showing reduced tubulin polymerization at concentrations as low as 0.4 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

Case Studies:

- Bacterial Inhibition : In vitro studies indicated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at concentrations below 50 µg/mL.

- Antiviral Activity : Preliminary results suggest potential activity against certain viral strains; however, further studies are required to elucidate its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Methyl group at N position | Enhances lipophilicity and cellular uptake |

| Sulfonamide group | Critical for interaction with target enzymes |

| Variations in the tetrahydroquinoline ring | Altered potency against specific cancer types |

Table 1: Biological Activity Summary

| Activity Type | Target Cell Lines | IC50 (µM) |

|---|---|---|

| Anticancer | A549 (lung cancer) | 0.5 |

| MCF-7 (breast cancer) | 0.8 | |

| HeLa (cervical cancer) | 1.0 | |

| Antimicrobial | Staphylococcus aureus | <50 µg/mL |

| Streptococcus pneumoniae | <50 µg/mL |

特性

IUPAC Name |

1-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-17-7-13(14-8-17)21(19,20)16-10-3-4-11-9(6-10)2-5-12(18)15-11/h3-4,6-8,16H,2,5H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSNYFDFRYLXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。